(1-Phenylpropyl)(propyl)amine
Overview
Description
“(1-Phenylpropyl)(propyl)amine” is a chemical compound with the CAS Number: 149529-57-7 . It has a molecular weight of 177.29 . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of primary amines like “this compound” can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, particularly those based on earth-abundant metals . The catalysts are selective and reusable, and ammonia dissolved in water can be employed as the nitrogen source .Molecular Structure Analysis
The molecular structure of “this compound” includes a phenyl group (a cyclic benzene or phenyl group), a propyl group (a three-carbon chain), and an amine group (nitrogen with a lone pair of electrons) .Chemical Reactions Analysis
The chemical reactions involving amines like “this compound” can be quite diverse. For instance, they can undergo nucleophilic substitution reactions with alkyl halides . They can also react with azide ions, followed by reduction of the azide .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 177.29 .Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Biochemical Pathways
It is known that similar compounds, such as phenylpropylamines, are involved in various biochemical processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones .
Pharmacokinetics
The compound is known to be a small molecule, which suggests it may be readily absorbed and distributed throughout the body
Result of Action
Similar compounds, such as polyamines, are known to be required for cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues .
Safety and Hazards
Future Directions
The future directions for the study and application of “(1-Phenylpropyl)(propyl)amine” and similar compounds could involve their use in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . The use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of these compounds has been reported .
Properties
IUPAC Name |
1-phenyl-N-propylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-10-13-12(4-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETZQHBNHAXSEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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